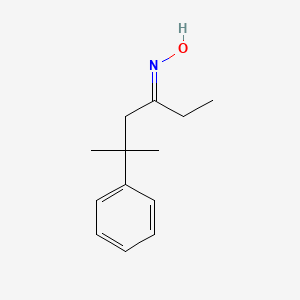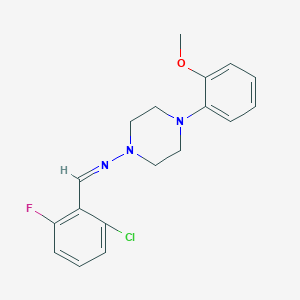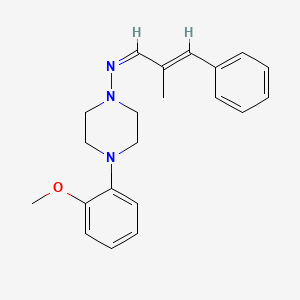![molecular formula C17H15Cl2NO2 B5912006 3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912006.png)
3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a chemical compound that belongs to the class of chalcones. It has been widely studied for its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Mecanismo De Acción
The mechanism of action of 3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. It also inhibits the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one in lab experiments is its high potency and specificity. It has been found to be effective at low concentrations, making it a cost-effective option for research studies. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy and reliability of the experimental results.
Direcciones Futuras
There are several future directions for the research on 3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one. One of the directions is to study its potential use as a chemotherapeutic agent for the treatment of cancer. Another direction is to explore its potential as a photosensitizer for photodynamic therapy. Additionally, further research can be conducted to investigate its potential use as a fluorescent probe for the detection of metal ions and as an antimicrobial agent for the treatment of infections caused by fungi and bacteria.
In conclusion, 3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.
Métodos De Síntesis
The synthesis of 3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one involves the condensation of 2,3-dichloroaniline and p-anisaldehyde in the presence of a base catalyst. The reaction takes place in ethanol under reflux conditions, and the product is obtained in good yield after purification by recrystallization.
Propiedades
IUPAC Name |
(E)-3-(2,3-dichloroanilino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-11(20-15-5-3-4-14(18)17(15)19)10-16(21)12-6-8-13(22-2)9-7-12/h3-10,20H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVBDNCOYPPGRJ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)but-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911945.png)



![N'-[2-(trifluoromethyl)benzylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5911985.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5911986.png)
![methyl 4-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5911992.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911999.png)
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912001.png)
![5-hydroxy-2-{[3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5912010.png)